2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine
Overview
Description
Pyridine derivatives, such as 2,3-Bis(trifluoromethyl)pyridine, are often used in organic synthesis due to their unique chemical properties . They can act as versatile building blocks for various chemical reactions .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and depends on the specific compound. For example, the protodeboronation of pinacol boronic esters has been reported as a method to synthesize certain pyridine derivatives .Molecular Structure Analysis
The molecular structure of a pyridine derivative would include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The specific substituents on the ring (such as chloromethyl or trifluoromethyl groups) would vary depending on the compound .Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution, electrophilic substitution, and other types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative would depend on its specific structure. For example, 2,3-Bis(trifluoromethyl)pyridine is a liquid at 20°C, with a melting point of 2°C and a boiling point of 158°C .Scientific Research Applications
Coordination Properties with Lanthanide Ions
The compound is used in the synthesis of ligands for coordinating with lanthanide ions. These ligands are then analyzed for their coordination chemistry, helping to deepen understanding of lanthanide-ligand interactions (Pailloux et al., 2009).
Formation of N-Heterocyclic Complexes
It plays a role in the formation of N-heterocyclic complexes of rhodium and palladium. These complexes are essential for exploring organometallic chemistry and understanding metal-carbon bonds (Simons et al., 2003).
Palladium(II) Complexes
The compound is involved in the formation of Palladium(II) complexes, aiding in the development of catalysts for organic reactions, which is pivotal in pharmaceutical and materials science (Das et al., 2009).
Synthesis and Characterization in Coordination Chemistry
It contributes to the synthesis and characterization of various metal complexes, enhancing our understanding of coordination chemistry and the properties of these complexes (Chernov'yants et al., 2011).
Catalytic Applications in Organic Reactions
The derivative is crucial for preparing ligands and complexes that serve as catalysts in various organic reactions, thereby playing a significant role in the development of new synthetic methods (Shinkawa et al., 1995).
Mechanism of Action
Target of Action
It’s known that this compound is a valuable building block in organic synthesis .
Mode of Action
It’s known to be involved in the synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with cf3chn2 .
Biochemical Pathways
It’s known to be involved in the synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-bis(chloromethyl)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N/c9-3-5-1-2-7(8(11,12)13)14-6(5)4-10/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAJXLATKMNLOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744634 | |
Record name | 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356110-02-5 | |
Record name | 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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